molecular formula C25H22N2S2 B3146812 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene CAS No. 608528-49-0

1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene

Cat. No.: B3146812
CAS No.: 608528-49-0
M. Wt: 414.6 g/mol
InChI Key: LLQAIDHAAXVYTF-UHFFFAOYSA-N
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Description

1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene (abbreviated as BPDTE in some studies, though full nomenclature is retained here per requirements) is a photochromic dithienylethene (DTE) derivative characterized by its pyridyl-functionalized thiophene pendants and cyclopentene bridging unit. Its synthesis involves a Suzuki cross-coupling reaction between thiophene-borate precursors and pyridyl-containing reactants, as detailed in experimental protocols . The compound exhibits reversible photoisomerization between open (colorless) and closed (colored) forms upon UV/visible light irradiation, enabling modulation of energy transfer pathways in supramolecular systems .

BPDTE has been extensively integrated into porphyrinic metal-organic frameworks (MOFs), such as the "SO-PCN" system developed by Zhou et al., where it acts as a photoresponsive linker alongside Zn nodes and porphyrinic ligands (e.g., TCPP). This integration allows reversible control over singlet oxygen (<sup>1</sup>O2) generation via competitive energy transfer, critical for light-controlled therapeutic and catalytic applications .

Properties

IUPAC Name

4-[5-methyl-4-[2-(2-methyl-5-pyridin-4-ylthiophen-3-yl)cyclopenten-1-yl]thiophen-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2S2/c1-16-22(14-24(28-16)18-6-10-26-11-7-18)20-4-3-5-21(20)23-15-25(29-17(23)2)19-8-12-27-13-9-19/h6-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQAIDHAAXVYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=NC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene typically involves the following steps:

Scientific Research Applications

Photochemical Applications

BPDTE has been identified as a significant component in photochromic materials, which change color upon exposure to light.

Photochromic Metal-Organic Frameworks (MOFs)

Recent studies have demonstrated that BPDTE can be incorporated into metal-organic frameworks (MOFs) to create photochromic switches. These frameworks can undergo reversible transformations when exposed to UV and visible light, making them suitable for applications in:

  • Photodynamic Therapy : The ability of BPDTE-containing MOFs to generate singlet oxygen upon light activation positions them as potential agents in cancer treatment through photodynamic therapy .
  • Photocatalysis : The incorporation of BPDTE into MOFs enhances their photocatalytic properties, allowing for efficient light-driven chemical reactions .

Materials Science

BPDTE's unique structure allows it to be utilized in the development of advanced materials.

Conductive Polymers

The presence of pyridine and thiophene moieties facilitates the formation of conductive polymers. These materials can be used in:

  • Organic Electronics : BPDTE-based materials are explored for use in organic photovoltaics and organic light-emitting diodes (OLEDs), where their electronic properties can enhance device performance .

Medicinal Chemistry

In medicinal chemistry, BPDTE's structural characteristics suggest potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to BPDTE exhibit antimicrobial properties. Investigations into its derivatives could lead to the development of new antimicrobial agents effective against resistant strains of bacteria .

Study on Photochromic Properties

A notable study by Hong-Cai Zhou et al. at Texas A&M University investigated the incorporation of BPDTE into porous coordination networks. The findings highlighted:

  • The reversible color change from colorless to blue upon UV irradiation, demonstrating its potential as a photochromic switch.
  • The successful generation of singlet oxygen using the SO-PCN framework containing BPDTE, confirming its applicability in photodynamic therapy .

Conductive Polymer Development

Research has also focused on synthesizing conductive polymers from BPDTE derivatives. These studies show promise for enhancing charge transport properties in organic electronic devices, potentially leading to more efficient solar cells and displays .

Comparison with Similar Compounds

1,2-Bis(5-(4-carboxyphenyl)-2-methylthien-3-yl)cyclopent-1-ene (BCDTE)

  • Structural Differences : Replaces pyridyl groups with carboxyphenyl moieties.
  • Functional Impact : Carboxylate groups enhance solubility in polar solvents and enable coordination to metal clusters in MOFs, but reduce π-conjugation compared to pyridyl groups. This diminishes photochromic switching efficiency in MOF environments .
  • Applications : Less effective in light-controlled <sup>1</sup>O2 modulation compared to BPDTE due to weaker energy transfer interactions .

(Z)-1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)-1,2-diphenylethene (DTE)

  • Structural Differences : Substitutes the cyclopentene bridge with a diphenylethene unit.
  • Functional Impact : The bulkier bridge reduces conformational flexibility, leading to poor photoactivity in crystalline phases. Only 2 out of 19 crystal structures exhibited photoactive geometries, highlighting geometric sensitivity .
  • Applications: Limited utility in MOFs due to steric hindrance and low photoactive yield .

1,2-Bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene

  • Structural Differences : Replaces pyridyl-thiophene with benzo[b]thiophene units.
  • Functional Impact : Extended aromaticity enhances absorption in the visible spectrum but reduces reversible switching stability.
  • Applications : Used in photochromic recording media for optical storage, but unsuitable for MOFs due to poor coordination capacity .

Diarylethene Derivatives with Alternative Bridges

1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene

  • Structural Differences: Incorporates hexafluorocyclopentene and cyanophenyl groups.
  • Functional Impact: Fluorination increases thermal stability and photochromic cyclability (>10<sup>4</sup> cycles). Cyanophenyl groups enhance electron-withdrawing effects, red-shifting absorption maxima .
  • Applications : Superior for high-durability optical devices but incompatible with MOF synthesis due to lack of coordinating pyridyl/carboxylate groups .

1,2-Bis(2-methyl-5-phenyl-3-thienyl)benzene

  • Structural Differences : Uses a benzene bridge instead of cyclopentene.
  • Functional Impact : Rigid planar structure prevents photochromism in crystalline phases due to parallel thiophene packing (C⋯C distance = 4.06 Å, insufficient for ring closure) .
  • Applications: Demonstrates the critical role of bridge geometry in enabling photoactivity, but non-functional for dynamic systems .

Comparative Data Table

Compound Bridge Unit Substituents Photoactivity MOF Compatibility Key Applications
BPDTE Cyclopentene Pyridyl-thiophene High Yes Light-controlled <sup>1</sup>O2 generation
BCDTE Cyclopentene Carboxyphenyl-thiophene Moderate Yes Soluble MOF linkers
DTE (Diphenylethene) Diphenylethene Pyridyl-thiophene Low No Structural studies
Hexafluorocyclopentene derivative Hexafluorocyclopentene Cyanophenyl-thiophene Very High No Optical devices
Benzo[b]thiophene derivative Cyclopentene Benzo[b]thiophene Moderate No Optical storage

Key Findings

Coordination vs. Photoactivity: Pyridyl groups in BPDTE enable MOF integration while maintaining photochromism, a balance absent in carboxylate (BCDTE) or non-coordinating (cyanophenyl) analogues .

Bridge Flexibility : Cyclopentene bridges outperform rigid systems (e.g., benzene) by allowing conformational changes necessary for photoisomerization .

Thermal Stability : Fluorinated derivatives exhibit superior durability but lack MOF functionality, underscoring a trade-off between stability and application scope .

Biological Activity

1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene, with the CAS number 608528-49-0, is a compound that has garnered interest due to its unique molecular structure and potential biological activities. This compound features a complex arrangement of thiophene and pyridine rings, which are known to contribute to various biological interactions. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C25H22N2S2, with a molecular weight of approximately 414.59 g/mol. The compound's structure includes two thiophene rings substituted with pyridine groups, which are significant for their electron-donating properties and ability to participate in various biochemical interactions.

PropertyValue
Molecular FormulaC25H22N2S2
Molecular Weight414.59 g/mol
CAS Number608528-49-0
LogP7.645
PSA82.26 Ų

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiophene and pyridine have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related compound significantly inhibited the growth of human cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that thiophene derivatives can exhibit antibacterial effects against various pathogens. For example, studies have shown that certain thiophene-pyridine hybrids possess activity against Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may also exhibit similar effects, potentially offering therapeutic benefits in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The pyridine and thiophene moieties can interact with various biological targets including enzymes and receptors.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to influence ROS levels within cells, which can lead to apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, these compounds can induce cell cycle arrest at specific phases.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Anticancer Activity : A study on a related thiophene derivative demonstrated a dose-dependent inhibition of tumor growth in xenograft models of breast cancer, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research reported that a series of thiophene-pyridine derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What structural features of 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene enable its photochromic properties?

Answer: The photochromic behavior arises from the diarylethene core, which undergoes reversible ring-opening/closure upon light irradiation. The thiophene substituents enhance conjugation, while pyridyl groups facilitate coordination in metal-organic frameworks (MOFs). The cyclopentene backbone ensures thermal stability in the closed state. Single-crystal X-ray studies (mean C–C bond length = 0.004 Å) confirm structural rigidity critical for isomerization .

Q. What is the optimized synthetic route for preparing this compound with high purity?

Answer: A validated route involves:

Bromination of thiophene precursors at 273 K.

Protection of aldehyde groups via acetal formation using glycol and p-toluenesulfonic acid.

Lithiation with butyllithium at 195 K under nitrogen.

Coupling with octafluorocyclopentene.

Hydrolysis (90% yield) and purification via silica column chromatography or recrystallization (chloroform/hexane). Elemental analysis (C 41.73%, H 2.07%) confirms purity .

Q. Which spectroscopic methods are essential for characterizing its photochromic behavior?

Answer:

  • UV-Vis spectroscopy tracks absorbance changes during isomerization.
  • Single-crystal X-ray diffraction (R factor = 0.058) resolves structural conformations.
  • NMR spectroscopy monitors ring-opening/closure kinetics.
  • Elemental analysis validates stoichiometry post-synthesis .

Advanced Research Questions

Q. How does integrating this compound into porphyrinic MOFs modulate singlet oxygen (¹O₂) production?

Answer: In MOFs (e.g., SO-PCN), the photochromic switch regulates energy transfer between BPDTE and porphyrin linkers. Upon irradiation, BPDTE’s closed state quenches porphyrin-excited states, reducing ¹O₂ generation. Reversible control is confirmed via UV-Vis and energy-dispersive X-ray spectroscopy (EDS) .

Q. What methodologies resolve discrepancies in reported photostability or quantum yields across studies?

Answer: Standardize:

  • Irradiation conditions (wavelength, intensity).
  • MOF synthesis parameters (linker ratios, Zn node coordination).
  • Characterization tools : Time-resolved fluorescence for quantum yields, inductively coupled plasma mass spectrometry (ICP-MS) for metal content validation .

Q. How can in situ techniques elucidate structural dynamics during photoisomerization?

Answer:

  • Time-resolved X-ray diffraction captures real-time conformational changes.
  • Transient absorption spectroscopy monitors sub-nanosecond energy transfer.
  • Density functional theory (DFT) simulations correlate experimental data with electronic transitions .

Q. What factors explain conflicting ¹O₂ efficiencies in BPDTE-based MOFs?

Answer: Prioritize:

  • MOF topology (e.g., pore size affecting diffusion).
  • Linker photostability under prolonged irradiation.
  • Competitive energy pathways between BPDTE and porphyrins. Validate via confocal laser scanning microscopy (CLSM) and ICP-MS .

Q. How to design experiments assessing isomerization effects on MOF porosity?

Answer:

  • Gas adsorption analysis (BET surface area) pre/post-irradiation.
  • Controlled variables : Solvent polarity, temperature, irradiation wavelength.
  • In situ powder XRD tracks structural integrity during isomerization .

Q. What advanced stabilization strategies mitigate degradation in aqueous environments?

Answer:

  • Hydrophobic MOF design using fluorinated linkers.
  • Encapsulation in polymer matrices (e.g., polystyrene).
  • Stability assays : Monitor via HPLC and thermogravimetric analysis (TGA) under varying pH .

Q. How to validate reaction mechanisms in solvent-dependent isomerization kinetics?

Answer:

  • Solvent polarity studies : Measure rate constants in DMSO vs. hexane.
  • Arrhenius plots determine activation energies.
  • Transient absorption spectroscopy correlates solvent effects with excited-state lifetimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene

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